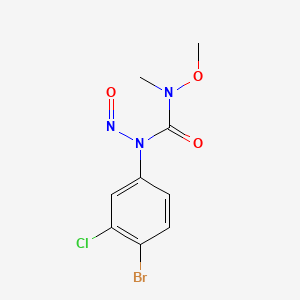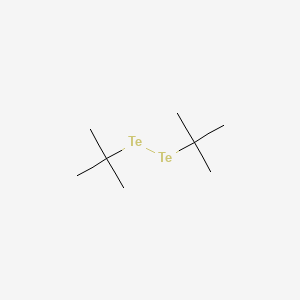
1,1'-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) is a complex organic compound characterized by its unique structure, which includes a conjugated tetraene backbone and two methoxybenzene groups
Vorbereitungsmethoden
The synthesis of 1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) can be achieved through several methods:
Wittig Condensation: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the appropriate phosphonium ylide and aldehyde precursors are used under controlled conditions to yield the desired tetraene structure.
Dehydrobromination: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, dehydrobromination of suitable dibromo precursors can lead to the formation of the conjugated tetraene system.
Hofmann Elimination: This method involves the elimination of a quaternary ammonium salt to form an alkene.
Analyse Chemischer Reaktionen
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketone or carboxylic acid derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the tetraene system into a more saturated hydrocarbon.
Wissenschaftliche Forschungsanwendungen
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) has several scientific research applications:
Materials Science: The compound’s conjugated system makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Its unique electronic properties are being explored for use in organic photovoltaic cells and field-effect transistors.
Biological Studies: The compound’s structure allows it to interact with biological molecules, making it a potential probe for studying biochemical pathways.
Wirkmechanismus
The mechanism by which 1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) exerts its effects involves its interaction with molecular targets through its conjugated tetraene system. This interaction can lead to changes in electronic properties and reactivity, influencing various biochemical and chemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene) can be compared with other similar compounds such as:
1,8-Diphenyl-1,3,5,7-octatetraene: This compound has a similar tetraene backbone but lacks the methoxy groups, resulting in different electronic properties and reactivity.
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methoxybenzene): This compound has a shorter conjugated system, leading to different applications and reactivity profiles.
Eigenschaften
CAS-Nummer |
82720-18-1 |
|---|---|
Molekularformel |
C22H22O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-methoxy-4-[8-(4-methoxyphenyl)octa-1,3,5,7-tetraenyl]benzene |
InChI |
InChI=1S/C22H22O2/c1-23-21-15-11-19(12-16-21)9-7-5-3-4-6-8-10-20-13-17-22(24-2)18-14-20/h3-18H,1-2H3 |
InChI-Schlüssel |
WNERHCVLIXRODD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC=CC=CC=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)




![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)


![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
